molecular formula C8H8N4OS B3384238 1-(3-Methoxyphenyl)-5-mercaptotetrazole CAS No. 53662-43-4

1-(3-Methoxyphenyl)-5-mercaptotetrazole

Cat. No. B3384238
CAS RN: 53662-43-4
M. Wt: 208.24 g/mol
InChI Key: QMCJISGAMUQJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-5-mercaptotetrazole, also known as MMT, is a tetrazole derivative that has gained significant attention in scientific research due to its unique properties. MMT is a sulfur-containing heterocyclic compound that has been widely studied for its potential applications in various fields, including pharmaceuticals, materials science, and explosives.

Mechanism of Action

The exact mechanism of action of 1-(3-Methoxyphenyl)-5-mercaptotetrazole is not fully understood. However, studies have suggested that 1-(3-Methoxyphenyl)-5-mercaptotetrazole may act by inhibiting certain enzymes or proteins involved in cellular processes, leading to the induction of cell death in cancer cells. In addition, 1-(3-Methoxyphenyl)-5-mercaptotetrazole may also have anti-inflammatory and antioxidant properties, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Methoxyphenyl)-5-mercaptotetrazole has a variety of biochemical and physiological effects. In animal studies, 1-(3-Methoxyphenyl)-5-mercaptotetrazole has been shown to reduce blood pressure and improve cardiovascular function. In addition, 1-(3-Methoxyphenyl)-5-mercaptotetrazole has been shown to have anti-inflammatory and antioxidant effects, which could have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Methoxyphenyl)-5-mercaptotetrazole is its unique chemical structure, which makes it a versatile building block for the synthesis of new materials with unique properties. In addition, 1-(3-Methoxyphenyl)-5-mercaptotetrazole has been shown to have low toxicity and high stability, which makes it a potentially useful compound for various applications. However, one of the main limitations of 1-(3-Methoxyphenyl)-5-mercaptotetrazole is its relatively low solubility in water, which could limit its potential applications in certain fields.

Future Directions

There are several future directions for research on 1-(3-Methoxyphenyl)-5-mercaptotetrazole. One potential direction is the further investigation of its potential therapeutic applications in the treatment of cancer, hypertension, and other diseases. In addition, further research could be conducted on the synthesis of new materials using 1-(3-Methoxyphenyl)-5-mercaptotetrazole as a building block. Finally, more studies could be conducted to better understand the mechanism of action of 1-(3-Methoxyphenyl)-5-mercaptotetrazole and its potential effects on cellular processes.

Scientific Research Applications

1-(3-Methoxyphenyl)-5-mercaptotetrazole has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and explosives. In pharmaceutical research, 1-(3-Methoxyphenyl)-5-mercaptotetrazole has been investigated as a potential drug candidate for the treatment of cancer, hypertension, and other diseases. In materials science, 1-(3-Methoxyphenyl)-5-mercaptotetrazole has been used as a building block for the synthesis of new materials with unique properties. In explosives research, 1-(3-Methoxyphenyl)-5-mercaptotetrazole has been studied as a potential replacement for traditional explosives due to its lower sensitivity to shock and friction.

properties

IUPAC Name

1-(3-methoxyphenyl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c1-13-7-4-2-3-6(5-7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCJISGAMUQJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357674
Record name 1-(3-Methoxyphenyl)-5-mercaptotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-5-mercaptotetrazole

CAS RN

53662-43-4
Record name 1,2-Dihydro-1-(3-methoxyphenyl)-5H-tetrazole-5-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53662-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)-5-mercaptotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)-5-mercaptotetrazole
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)-5-mercaptotetrazole
Reactant of Route 3
1-(3-Methoxyphenyl)-5-mercaptotetrazole
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxyphenyl)-5-mercaptotetrazole
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxyphenyl)-5-mercaptotetrazole
Reactant of Route 6
1-(3-Methoxyphenyl)-5-mercaptotetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.